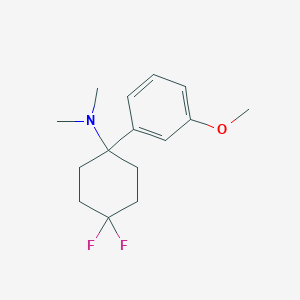
4,4-Difluoro-1-(3-methoxyphenyl)-N,N-dimethylcyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-1-(3-methoxyphenyl)-N,N-dimethylcyclohexan-1-amine is a chemical compound with a complex structure that includes fluorine, methoxyphenyl, and dimethylcyclohexanamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(3-methoxyphenyl)-N,N-dimethylcyclohexan-1-amine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the methoxyphenyl group: This step usually involves electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Difluoro-1-(3-methoxyphenyl)-N,N-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4,4-Difluoro-1-(3-methoxyphenyl)-N,N-dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 4,4-Difluoro-1-(3-methoxyphenyl)-N,N-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Difluoro-1-(3-methoxyphenyl)butane-1,3-dione: Shares the methoxyphenyl and difluoro groups but differs in the core structure.
4-Chloro-4,4-difluoro-1-(3-methoxyphenyl)-1,3-butanedione: Similar in structure but contains a chlorine atom instead of the dimethylamine group.
Uniqueness
4,4-Difluoro-1-(3-methoxyphenyl)-N,N-dimethylcyclohexan-1-amine is unique due to its combination of fluorine atoms, methoxyphenyl group, and dimethylamine group, which confer specific chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C15H21F2NO |
|---|---|
Molekulargewicht |
269.33 g/mol |
IUPAC-Name |
4,4-difluoro-1-(3-methoxyphenyl)-N,N-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C15H21F2NO/c1-18(2)14(7-9-15(16,17)10-8-14)12-5-4-6-13(11-12)19-3/h4-6,11H,7-10H2,1-3H3 |
InChI-Schlüssel |
DNAIWFIYXNEQGA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1(CCC(CC1)(F)F)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


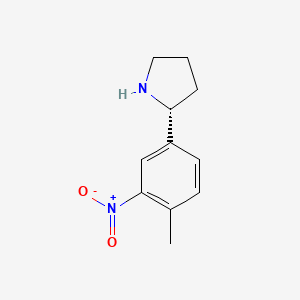

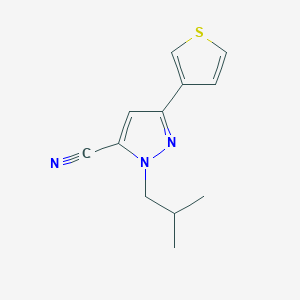


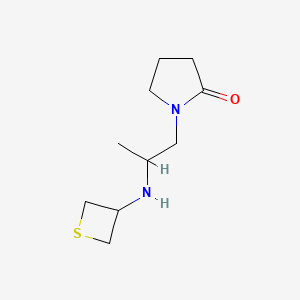

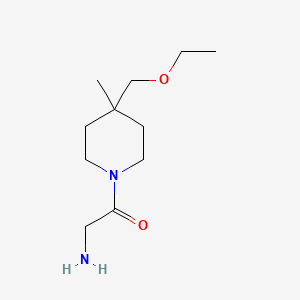

![5-Chloro-2-morpholinooxazolo[4,5-b]pyridine](/img/structure/B13333382.png)
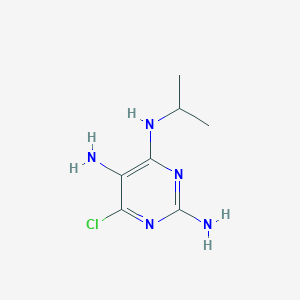
![2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid](/img/structure/B13333387.png)

![7-(Trifluoromethyl)spiro[chromane-4,4'-piperidine]](/img/structure/B13333402.png)
